4-(2-Hydroxyethylamino)-pyridine

描述

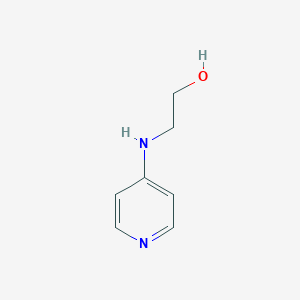

4-(2-Hydroxyethylamino)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the hydroxyethylamino group at the fourth position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethylamino)-pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with 2-aminoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethylamino group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(2-Hydroxyethylamino)-pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

科学研究应用

4-(2-Hydroxyethylamino)-pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Hydroxyethylamino)-pyridine involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound may also act as a chelating agent, binding to metal ions and modulating their biological availability.

相似化合物的比较

Similar Compounds

4-(2-Hydroxyethylamino)-quinoline: Similar structure with a quinoline ring instead of a pyridine ring.

4-(2-Hydroxyethylamino)-benzene: Similar structure with a benzene ring instead of a pyridine ring.

4-(2-Hydroxyethylamino)-pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-(2-Hydroxyethylamino)-pyridine is unique due to its specific combination of the pyridine ring and the hydroxyethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

生物活性

4-(2-Hydroxyethylamino)-pyridine is an organic compound characterized by a pyridine ring substituted with a hydroxyethylamino group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and as a ligand in coordination chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.

- Molecular Formula : CHNO

- Structure : The compound features a pyridine ring, which is known for its ability to participate in various biological interactions due to the presence of nitrogen and oxygen functional groups.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit comparable activities. The hydroxyethylamino moiety is believed to enhance solubility and bioavailability, contributing to its pharmacological properties.

Potential Biological Activities

Case Studies and Experimental Data

Several studies have focused on the synthesis and characterization of this compound and its derivatives:

- Synthesis Methods : Various synthetic routes have been reported, including biomimetic cyclization techniques that utilize tricarbonyl compounds.

- Biological Testing : In vitro studies have shown that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The hydroxyethyl substitution is noted to enhance solubility, which is crucial for bioactivity .

- Metal Complexes : Complexes formed with metal ions such as Mn(II), Co(II), and Ni(II) using ligands derived from this compound have shown improved biological efficacy compared to the free ligand, indicating potential therapeutic applications in antimicrobial and anticancer treatments .

Comparative Analysis with Related Compounds

| Compound | Key Features | Unique Aspects |

|---|---|---|

| This compound | Bidentate ligand; potential antimicrobial activity | Hydroxyethyl substitution enhances solubility |

| 4-Dimethylaminopyridine | Nucleophilic catalyst; versatile reactions | Stronger basicity due to dimethylamino group |

| 2-Amino-3-hydroxypyridine | Biological activity; used in drug development | Amino group at position 2 influences reactivity |

| 3-Hydroxy-2-pyridinamine | Antimicrobial properties | Hydroxyl group at position 3 enhances solubility |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the hydroxyethylamino group to pyridine derivatives, and how can reaction conditions be optimized?

- The hydroxyethylamino group can be introduced via reductive amination or nucleophilic substitution. For example, reacting 4-aminopyridine with ethylene oxide under basic conditions (e.g., NaOH in ethanol) forms the target compound. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Anhydrous conditions and inert atmospheres (N₂/Ar) improve yield by preventing hydrolysis .

- Key parameters : Catalyst selection (e.g., Pd/C for hydrogenation), stoichiometry of ethylene oxide, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. What spectroscopic techniques are essential for confirming the structure of 4-(2-Hydroxyethylamino)-pyridine?

- 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and hydroxyethylamino group (δ 3.5–4.0 ppm for -CH₂-OH).

- HRMS : Confirm molecular weight (C₇H₁₀N₂O, theoretical 138.0793 g/mol).

- X-ray crystallography : Resolve bond angles and spatial arrangement using SHELX programs for refinement .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Sealed in dry, dark containers at 2–8°C to prevent degradation.

- Emergency measures : For skin contact, wash with 10% acetic acid; for inhalation, move to fresh air and administer oxygen if needed. Refer to GHS guidelines (H315, H319) for hazard mitigation .

Advanced Research Questions

Q. How does the hydroxyethylamino substituent modulate the electronic properties of the pyridine ring, and what computational tools validate these effects?

- The -NH-CH₂-CH₂-OH group donates electrons via resonance, increasing ring electron density. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model HOMO-LUMO gaps and Fukui indices to predict reactivity. Compare with experimental UV-Vis spectra (λmax shifts) and Hammett constants .

Q. What strategies resolve contradictions in catalytic activity data for metal complexes derived from this compound?

- Analytical cross-validation : Use ICP-MS to quantify metal content and cyclic voltammetry to assess redox activity.

- Crystallographic data : Confirm ligand coordination modes (monodentate vs. bidentate) via single-crystal XRD .

- Replicate under controlled conditions : Fix variables like solvent polarity (e.g., DMF vs. THF) and temperature to isolate performance discrepancies .

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Directing groups : Temporarily install protective groups (e.g., Boc on -NH-) to block undesired substitution sites.

- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 100°C, 20 min) compared to conventional heating.

- Mechanistic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify competing pathways .

Q. Methodological Tables

Table 1 : Key Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-Aminopyridine, ethylene oxide, NaOH | 72–85 | ≥98% | |

| Nucleophilic Substitution | 4-Chloropyridine, ethanolamine, K₂CO₃ | 65–78 | 95–97% |

Table 2 : Computational Parameters for Electronic Analysis

| Software | Functional/Basis Set | Output Metrics | Reference |

|---|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | HOMO-LUMO gap (eV) | |

| ORCA 5.0 | PBE0/def2-TZVP | Fukui indices (f⁺, f⁻) |

属性

IUPAC Name |

2-(pyridin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590466 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-06-6 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。